N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide is an organic compound with the molecular formula C15H13BrFNO2 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide typically involves a multi-step process. One common method starts with the bromination of 4-fluoroaniline to produce 4-bromo-2-fluoroaniline. This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Shares the bromine and fluorine substituents but lacks the ethoxybenzamide moiety.
N-(4-Bromo-2-fluorophenyl)-2-(ethylamino)-3-pyridinesulfonamide: Contains similar substituents but has a different core structure.
Uniqueness
N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide is unique due to its specific combination of substituents and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H13BrFNO2 |
---|---|
Molecular Weight |
338.17 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C15H13BrFNO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-14-8-5-11(16)9-13(14)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
NTLWAIGYGLGPBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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